molecular formula C8H11NO2 B1221677 N-Hydroxyphenetidine CAS No. 38246-95-6

N-Hydroxyphenetidine

Cat. No.: B1221677
CAS No.: 38246-95-6
M. Wt: 153.18 g/mol
InChI Key: BZMRNEWNOBBZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyphenetidine (CAS 38246-95-6), also known as N-(4-ethoxyphenyl)hydroxylamine, is a critical reactive metabolite of the analgesic phenacetin. With a molecular formula of C8H11NO2, it serves as a valuable reference standard in toxicological and pharmacological research. Researchers primarily utilize this compound to investigate drug-induced hemolytic anemia and methemoglobinemia. Studies have demonstrated that it is a direct-acting hemolytic agent and is significantly more potent than its parent compound, phenacetin, or the metabolite p-phenetidine in causing these adverse effects . Its mechanism of hemotoxicity involves direct interaction with erythrocytes, leading to reduced red blood cell survival and the oxidation of hemoglobin to methemoglobin . Furthermore, this compound is a compound of interest in metabolic studies. It is a known intermediate in the metabolic pathway of phenacetin and is studied for its role in hepatotoxicity and its potential to form DNA adducts due to its reactivity . Its reaction with glutathione, forming conjugates such as N-(glutathion-S-yl)-p-phenetidine, represents a key detoxification pathway that is a subject of ongoing research . This compound is supplied for research purposes such as in vitro toxicology assays, metabolic pathway identification, and as a standard for analytical chemistry. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38246-95-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(4-ethoxyphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-2-11-8-5-3-7(9-10)4-6-8/h3-6,9-10H,2H2,1H3

InChI Key

BZMRNEWNOBBZCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NO

Canonical SMILES

CCOC1=CC=C(C=C1)NO

Other CAS No.

38246-95-6

Synonyms

N-hydroxyphenetidine

Origin of Product

United States

Chemical Synthesis and Analog Preparation for Research

Methodologies for N-Hydroxyphenetidine Laboratory Synthesis

The laboratory synthesis of this compound is primarily achieved through the chemical modification of precursor compounds. The two principal strategies involve the reduction of a nitroaromatic compound or the direct oxidation of an aromatic amine.

The most common laboratory-scale preparations of arylhydroxylamines, including this compound, utilize p-nitrophenetole as a starting material. This precursor is the ethoxy derivative of nitrobenzene.

Reduction of p-Nitrophenetole: A well-established method for preparing arylhydroxylamines is the controlled reduction of the corresponding nitro compound. For this compound, this involves the reduction of p-nitrophenetole. Common laboratory techniques include the use of zinc dust in an aqueous ammonium (B1175870) chloride solution or catalytic hydrogenation with specific catalysts like palladium or platinum. srce.hr Careful control of reaction conditions is essential to prevent over-reduction to the corresponding amine, p-phenetidine (B124905).

Oxidation of p-Phenetidine: this compound is a known N-oxidation metabolite of p-phenetidine. rdd.edu.iqcapes.gov.br This biological process can be mimicked in a laboratory setting using enzymatic systems or chemical oxidants. In vitro synthesis has been demonstrated using microsomal fractions isolated from rabbit liver and kidney, which catalyze the N-hydroxylation in the presence of oxygen and NADPH. capes.gov.br The precursor, p-phenetidine, can be synthesized in the lab via the Williamson ether synthesis, which involves the condensation of sodium p-aminophenoxide with an ethyl halide, such as ethyl chloride. rdd.edu.iqresearchgate.net

To maximize the yield and purity of this compound for research purposes, optimization of reaction parameters is critical. This involves systematically adjusting conditions to favor the formation of the desired hydroxylamine (B1172632) over side products.

Key parameters for optimization include:

Solvent System: The choice of solvent can significantly impact reactant solubility and reaction rate. A range of polar and non-polar solvents may be screened to find the optimal medium. beilstein-journals.org

Temperature: Reaction temperature is a critical factor. Lower temperatures are often preferred for the reduction of nitro compounds to hydroxylamines to minimize over-reduction to the amine. Studies on similar organic transformations show that varying the temperature in increments (e.g., 60 °C, 80 °C, 100 °C) can identify the point of maximum yield. academie-sciences.fr

Reagent Stoichiometry: The molar ratio of the reducing agent to the nitro-precursor must be carefully controlled. An excess of the reducing agent can lead to the formation of p-phenetidine, while an insufficient amount will result in an incomplete reaction.

pH Control: For reductions in aqueous media, such as with zinc dust, the pH of the reaction mixture is crucial. The use of buffers or the controlled addition of acids or bases helps maintain the optimal pH for hydroxylamine formation. beilstein-journals.org

Reaction Time: The duration of the reaction is monitored to ensure the reaction proceeds to completion without allowing for the degradation of the product or the formation of byproducts. academie-sciences.fr

Below is an interactive table demonstrating a hypothetical optimization of the reduction of p-nitrophenetole.

Table 1: Optimization of this compound Synthesis
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Zinc Dust (2.5 equiv)50% Ethanol/H₂O25455
2Zinc Dust (2.5 equiv)50% Ethanol/H₂O10672
3Zinc Dust (3.0 equiv)50% Ethanol/H₂O10668 (Increased p-phenetidine)
4Zinc Dust (2.5 equiv)75% THF/H₂O10665
5Zinc Dust (2.5 equiv)50% Ethanol/H₂O10875 (Optimal)

Synthesis of this compound Derivatives and Metabolite Analogs for Mechanistic Studies

To investigate the biological activities and metabolic fate of this compound, the synthesis of its key metabolites and labeled analogs is essential.

N-Hydroxyphenacetin (N-hydroxy-p-acetophenetidide) is the N-acetylated metabolite of this compound and a significant metabolite of phenacetin (B1679774). nih.gov

Synthesis of N-Hydroxyphenacetin: The direct synthesis of N-Hydroxyphenacetin is achieved through the acetylation of this compound. rsc.org A described method involves reacting this compound with one equivalent of ketene. researchgate.net This reaction specifically targets the hydroxylamine group, yielding the N-acetylated product, N-Hydroxyphenacetin.

Preparation of p-Nitrosophenetole (B1219983): The nitroso derivative, p-nitrosophenetole, is another important N-oxidized metabolite. It can be prepared in the laboratory by the controlled oxidation of this compound. For analytical and isolation purposes, this compound formed in microsomal incubations has been oxidized with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), converting it into p-nitrosophenetole, which can then be extracted and purified. capes.gov.br This stable derivative is often used for the quantification of N-hydroxylation products. capes.gov.br

Radiolabeling is indispensable for tracking the metabolic fate, distribution, and macromolecular binding of this compound in biological systems. psu.edu The synthetic strategy depends on the desired isotope and its position within the molecule.

Carbon-14 or Tritium Labeling: A common approach is to introduce the radiolabel in the ethyl group. This can be accomplished by starting the synthesis with a radiolabeled ethyl halide, such as [¹⁴C]ethyl bromide or [³H]ethyl iodide. This labeled alkylating agent is used in the Williamson ether synthesis with p-aminophenol to produce [¹⁴C-ethyl]-p-phenetidine or [³H-ethyl]-p-phenetidine. Subsequent N-hydroxylation of this radiolabeled precursor yields the desired [¹⁴C]-N-Hydroxyphenetidine or [³H]-N-Hydroxyphenetidine. Studies on the metabolism of phenacetin have utilized [ethyl-¹⁴C]phenacetin, demonstrating the feasibility of this labeling position. nih.gov

Radioiodine Labeling: For imaging studies or specific assays, isotopes of iodine (e.g., ¹²⁵I, ¹³¹I) can be incorporated into the aromatic ring. Standard methods for radioiodination can be adapted for this purpose. nih.gov These methods include:

Direct Electrophilic Iodination: Reaction of a precursor like p-phenetidine or this compound with radioactive sodium iodide (Na*I) in the presence of an oxidizing agent (e.g., Iodogen, chloramine-T). nih.gov

Isotope Exchange: If a stable, non-radioactive iodo-analog is available, the radioisotope can be introduced via an isotope exchange reaction, often at elevated temperatures. nih.gov

Destannylation: A powerful method involves the synthesis of a trialkylstannyl precursor (e.g., tributyltin derivative) on the aromatic ring, which can then be reacted with radioactive iodide to replace the stannyl (B1234572) group with the radioisotope. nih.gov

The choice of method depends on the required specific activity, the stability of the precursor molecules to the reaction conditions, and the desired position of the label.

Metabolic Formation and Biotransformation Pathways

Enzymology of N-Hydroxyphenetidine Formation

The metabolic journey to this compound begins with the breakdown of phenacetin (B1679774), leading to the formation of p-phenetidine (B124905), which is then further processed.

Phenacetin undergoes hydrolysis via a secondary metabolic pathway to produce p-phenetidine. This reaction is predominantly catalyzed by arylacetamide deacetylase (AADAC), a microsomal serine esterase found in liver and gastrointestinal tissues canada.caresearchgate.netfrontiersin.orgcanada.ca. AADAC plays a significant role in initiating the metabolic cascade of phenacetin, contributing to the generation of p-phenetidine, which is a precursor for further metabolic activation researchgate.netfrontiersin.org.

Once p-phenetidine is formed, it becomes a substrate for N-hydroxylation, a critical step catalyzed by enzymes within the Cytochrome P450 (CYP) superfamily nih.govresearchgate.netunimi.itniph.go.jptandfonline.com. This enzymatic process converts p-phenetidine into this compound. This metabolite is of particular interest as it is believed to be involved in the adverse effects associated with phenacetin, including methemoglobinemia and hematotoxicity researchgate.netresearchgate.netniph.go.jp.

The N-hydroxylation of p-phenetidine is primarily mediated by specific CYP isoforms. Cytochrome P450 1A2 (CYP1A2) is recognized as a key enzyme in the metabolism of phenacetin, particularly via the oral route, and is also implicated in the N-hydroxylation of p-phenetidine canada.caresearchgate.netcanada.caniph.go.jp. Furthermore, Cytochrome P450 2E1 (CYP2E1) has been identified as another significant contributor to this N-hydroxylation pathway, facilitating the formation of this compound researchgate.netresearchgate.net. While other CYP enzymes may be involved in the metabolism of related compounds, CYP1A2 and CYP2E1 are specifically associated with the N-hydroxylation of p-phenetidine researchgate.net.

Studies examining the metabolism of phenacetin have provided insights into the kinetic characteristics of the enzymes involved. For instance, CYP1A2 demonstrates a considerably higher affinity for phenacetin than AADAC, with reported Michaelis constants (Km) of 31 µM for CYP1A2 and 1.82 mM for AADAC canada.cacanada.ca. This difference suggests that at lower substrate concentrations, metabolic pathways involving CYP1A2 may be favored for phenacetin.

EnzymeSubstrateKm (µM)
CYP1A2Phenacetin31
AADACPhenacetin1820

Table 1: Comparison of Phenacetin Affinity for CYP1A2 and AADAC. Data illustrates the differing affinities of these enzymes for phenacetin, influencing metabolic pathway preference.

While specific kinetic parameters for the N-hydroxylation of p-phenetidine by individual CYP isoforms are less extensively detailed in the provided literature, the established involvement of CYP1A2 and CYP2E1 in this conversion underscores their role in the bioactivation of p-phenetidine researchgate.netresearchgate.netniph.go.jp. The substrate specificity of these enzymes enables them to catalyze the N-hydroxylation of aromatic amines like p-phenetidine.

Cytochrome P450-Mediated N-Hydroxylation Pathways

Subsequent Biotransformation of this compound

Following its generation, this compound can undergo further metabolic transformations, primarily through Phase II conjugation reactions, which typically enhance water solubility and facilitate excretion.

This compound is subject to conjugation with endogenous molecules, a process that generally leads to detoxification and elimination. Research indicates the formation of N-O-glucuronide and N-O-sulfate conjugates of this compound in rat liver preparations nih.gov. These conjugation reactions attach polar moieties, such as glucuronic acid or sulfate (B86663) groups, to this compound, thereby increasing its water solubility and promoting its excretion from the body. Furthermore, this compound can be oxidized to p-nitrosophenetole (B1219983), which then reacts with glutathione (B108866) to form a glutathione conjugate. This pathway involving glutathione conjugation is recognized as a significant detoxification mechanism for this compound nih.gov.

Compound List:

this compound

p-Phenetidine

Phenacetin

Arylacetamide Deacetylase (AADAC)

Cytochrome P450 1A2 (CYP1A2)

Cytochrome P450 2E1 (CYP2E1)

Glutathione

p-Nitrosophenetole

Phase II Conjugation Reactions

Sulfation and Other Conjugation Pathways

Sulfation, catalyzed by sulfotransferases (SULTs), represents another critical conjugation pathway. For this compound, sulfation is particularly noteworthy as it can lead to the formation of reactive intermediates. The O-sulfate conjugate of this compound can generate a chemically reactive electrophile, specifically a nitrenium ion, which is capable of binding covalently to cellular macromolecules, including proteins and DNA uomus.edu.iq. This pathway has been implicated in the hepatotoxicity and nephrotoxicity associated with phenacetin. Sulfate conjugation is generally considered a pathway of limited capacity, dependent on the availability of inorganic sulfate nih.gov.

In addition to sulfation, glutathione (GSH) conjugation also plays a role. Glutathione reacts rapidly with the oxidized form of this compound, p-nitrosophenetole, to form N-(glutathion-S-yl)-p-phenetidine. This conjugate can also be formed directly from this compound, likely via an initial oxidation step to the nitrosoarene, which then conjugates with glutathione nih.gov. The N-(glutathion-S-yl)-p-phenetidine conjugate demonstrates limited stability, decomposing to p-phenetidine, particularly in the presence of nucleophiles like glutathione or in acidic conditions nih.gov.

Oxidation to Nitrosophenetole and Other Reactive Species

This compound can undergo oxidation to form p-nitrosophenetole nih.govjst.go.jpmolaid.compsu.edu. This nitroso metabolite, along with this compound itself, has been identified as a direct-acting mutagen and can cause dose-dependent DNA damage nih.gov. The oxidation process is often mediated by cytochrome P450 (CYP) enzymes, with different CYP isoforms showing varying abilities to activate precursor compounds to these reactive species jst.go.jp. This compound can also bind covalently to DNA in vitro, particularly under acidic conditions nih.gov.

Deacetylation and Rearrangement Products

Deacetylation is a significant metabolic activation step for certain arylhydroxamic acids, including this compound psu.edu. Enzymes such as deacylases, found in liver microsomes, can catalyze the removal of the acetyl group. This process can lead to the formation of more reactive species, such as the corresponding hydroxylamine (B1172632) or subsequent nitroso derivatives psu.edu. For instance, deacetylation followed by N-hydroxylation can yield this compound, and further oxidation can lead to p-nitrosophenetole molaid.compsu.edu. The activity of deacylase enzymes can vary significantly, with guinea pig liver microsomes exhibiting particularly high deacylase activity psu.edu.

Species-Specific Metabolic Differences in this compound Disposition (in vitro/animal models)

Significant variations exist in the metabolic pathways and rates of this compound disposition across different species, which are often studied using in vitro systems and animal models.

Comparative Studies in Liver Microsomes and Other Tissues

Comparative studies utilizing liver microsomes from various species have provided insights into interspecies metabolic differences. For example, research has examined the metabolic activation of phenacetin and its derivatives using liver microsomes from rats and hamsters, highlighting differences in the cytochrome P450 isoforms responsible for these transformations jst.go.jp. Studies employing guinea pig liver microsomes have investigated the deacylation and activation of this compound and related compounds, noting high deacylase activity in this species psu.edu. Furthermore, comparisons of the metabolism of other xenobiotics in liver microsomes from different rodent species (e.g., Wistar rats, brown rats) and non-rodent species (e.g., bobwhite quail) have demonstrated substantial differences in metabolic rates and pathways unl.edu. These in vitro systems are essential for understanding species-specific enzyme activities and predicting metabolic profiles.

Factors Influencing Interspecies Variability in Metabolic Rates

Interspecies variability in the metabolic rates of this compound and its related compounds is influenced by several factors. These include:

Enzyme Isoform Expression and Activity: Differences in the types and expression levels of key metabolic enzymes, such as cytochrome P450s, UGTs, and sulfotransferases, are primary drivers of metabolic variability jst.go.jppsu.edunih.gov. For instance, variations in deacylase activity have been observed between species psu.edu.

Conjugation Pathway Preferences: Species may exhibit different preferences or capacities for various conjugation pathways. For example, while glucuronidation is a common pathway, the specific UGT isoforms involved and their substrate specificities can differ significantly across species helsinki.finih.gov. Similarly, the efficiency of sulfate conjugation and the subsequent reactivity of sulfate conjugates can vary uomus.edu.iqnih.gov.

Physiological and Biochemical Parameters: Broader physiological and biochemical similarities or differences between species, including variations in tissue distribution, enzyme cofactor availability, and cellular transport mechanisms, can also impact metabolic disposition nih.govfda.gov.

Genetic Makeup: Underlying genetic differences contribute to variations in enzyme structure, function, and expression, leading to distinct metabolic phenotypes across species fda.govroyalsociety.org.

Understanding these factors is critical for selecting appropriate animal models for toxicological and pharmacological studies and for extrapolating findings to human metabolism fda.govnih.gov.

Compound List:

this compound

Phenacetin

p-Nitrosophenetole

N-(glutathion-S-yl)-p-phenetidine

p-Phenetidine

N-Hydroxy-2-acetylaminofluorene (N-OH-AAF)

N-Hydroxy-2-aminofluorine (N-OH-AF)

2-Nitrosofluorene (N=O-F)

N-Hydroxy-2-formylaminofluorene (N-OH-FAF)

N-Hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP)

Nicotine

Medetomidine

Efavirenz (EFV)

8-hydroxyefavirenz (B1664214) (8-OH EFV)

7-hydroxyefavirenz (B1416612) (7-OH EFV)

8,14-dihydroxyefavirenz (B8820817) (8,14-diOH EFV)

Morphine

Propranolol

4-hydroxypropranolol (B128105) (4-OHP)

5-hydroxypropranolol (5-OHP)

7-hydroxypropranolol (7-OHP)

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Formation and Characterization of Reactive Intermediates

Metabolic processing of N-hydroxyphenetidine can lead to the formation of several types of reactive intermediates, which are crucial for its toxicological profile.

Arylhydroxylamines, including this compound, can undergo one-electron oxidation to form arylhydroxylamine radical cations beilstein-journals.orgutexas.edu. This process typically involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the parent molecule utexas.edu. These radical cations are characterized by the delocalization of both a positive charge and a spin density, which significantly influences their reactivity utexas.edu. While specific studies detailing the direct electrochemical or spectroscopic characterization of this compound radical cations are limited in the provided literature, the general mechanisms of arylhydroxylamine oxidation are well-established and applicable beilstein-journals.orgresearchgate.net.

Following the formation of the arylhydroxylamine radical cation, further transformations can lead to the generation of more potent reactive species, primarily nitrenium ions. This compound, as an arylhydroxylamine, is a known precursor to highly reactive nitrenium ions researchgate.netwikipedia.org. The generation of these intermediates is often facilitated by enzymatic oxidation, such as by cytochrome P450 enzymes (e.g., CYP1A2) researchgate.net. Nitrenium ions (R₂N⁺) are characterized by a positively charged, di-coordinate nitrogen atom and are isoelectronic with carbenes wikipedia.orgnsf.govchemrxiv.org. They can exist in singlet or triplet electronic states, with arylnitrenium ions typically exhibiting singlet ground states wikipedia.org. These species are potent electrophiles due to the positively charged nitrogen atom and readily react with nucleophilic sites in biological molecules wikipedia.orgnsf.gov. The mechanism of nitrenium ion formation often involves the heterolysis of N-X bonds (where X can be oxygen or nitrogen) wikipedia.org. While the generation of nitroxide radicals from this compound is not explicitly detailed, nitrenium ions are considered the primary reactive electrophilic intermediates derived from such structures researchgate.netwikipedia.org.

This compound has been implicated in drug-induced oxidative damage, particularly in red blood cells, where it can lead to hemolysis psu.edu. This suggests that this compound can induce oxidative stress within cellular environments. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to damage to cellular components childrenshospital.orgnih.govfrontiersin.org. Although specific pathways for this compound are not fully elucidated in the provided texts, related compounds, such as nitrosoarenes, have been shown to generate hydroxyl radicals via Fenton-like reactions in the presence of red blood cells and reducing agents core.ac.uk. In vitro and cellular models of oxidative stress often assess parameters such as increased ROS production, lipid peroxidation, depletion of endogenous antioxidants like glutathione (B108866), and mitochondrial dysfunction childrenshospital.orgfrontiersin.org.

Covalent Adduct Formation with Biomolecules

The reactive intermediates generated from this compound, particularly nitrenium ions, are capable of forming covalent adducts with critical biomolecules such as DNA and proteins.

Nitrenium ions derived from this compound are potent electrophiles that can covalently bind to DNA bases researchgate.netwikipedia.orgwikipedia.orgnih.gov. The primary sites of attack on DNA are the nucleophilic centers of the purine (B94841) and pyrimidine (B1678525) bases. Specifically, the N7 and N3 positions of guanine (B1146940) and adenine (B156593) are considered highly nucleophilic and are preferential targets for adduct formation wikipedia.orgnih.gov. Studies involving related N-hydroxyarylamines and their nitrenium ion intermediates have demonstrated that the C8 position of deoxyguanosine (dG) and, to a lesser extent, the C8 position of deoxyadenosine (B7792050) (dA) are frequently modified researchgate.netnih.gov. The relative proportions of different adducts, such as C8 versus N2 adducts with guanine, can be influenced by the specific structure of the nitrenium ion and the reaction conditions nih.gov. The characterization of these DNA adducts typically relies on sophisticated analytical techniques, including High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and the 32P-postlabeling assay nih.govfrontiersin.org.

Table 1: DNA Adduct Formation by Arylnitrenium Ions

NucleobaseTarget SitePredominant IntermediateExample Adduct TypeReference(s)
GuanineC8Nitrenium ionC8-dG adduct researchgate.netnih.gov
GuanineN2Nitrenium ionN2-dG adduct nih.gov
AdenineC8Nitrenium ionC8-dA adduct researchgate.net

Reactive metabolites of this compound can also form covalent adducts with cellular proteins, a process critical for understanding drug toxicity and carcinogenicity nih.govnih.govfrontiersin.orgmdpi.com. This covalent binding occurs when electrophilic moieties of the metabolite react with nucleophilic amino acid residues present in proteins, such as cysteine, lysine, or serine residues nih.govmdpi.com. The identification and characterization of these protein adducts are predominantly achieved through advanced proteomic techniques, primarily employing mass spectrometry (MS) nih.govfrontiersin.orgmdpi.com. The common "bottom-up" proteomic approach involves the enzymatic digestion of proteins into peptides, followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) analysis. This allows for the identification of modified peptides and the precise localization of the adducted amino acid residue nih.govfrontiersin.org. While the specific proteins covalently modified by this compound have not been detailed in the provided snippets, studies on other xenobiotics, such as acetaminophen, have successfully identified numerous protein targets in liver homogenates from animal models using these methodologies frontiersin.org.

Table 2: Protein Nucleophilic Residues Targeted by Electrophilic Metabolites

Nucleophilic ResiduepKa (approximate)Relevance in Covalent Binding
Cysteine (thiol)8–9Highly nucleophilic (thiolate)
Lysine (amine)~10.5Nucleophilic amine
Serine (hydroxyl)~13Nucleophilic hydroxyl
Threonine (hydroxyl)~13Nucleophilic hydroxyl

Note: The pKa values can vary depending on the protein's microenvironment.

Compound List:

this compound

Phenacetin (B1679774)

N-nitrosonornicotine (NNN)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

2-amino-3-methylimidazo[4,5-f]quinoline (IQ)

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

2'-deoxyguanosine (B1662781) (dG)

2'-deoxyadenosine (B1664071) (dA)

Acetaminophen (APAP)

N-acetyl p-benzoquinone imine (NAPQI)

Nitrosoarenes

MAQ-NOH

Arginine

Hydrogen Peroxide

Interaction with Cellular Thiols and Glutathione Depletion Mechanisms

N-hydroxyarylamines, including this compound, are recognized for their pro-oxidant activities within cells srce.hrresearchgate.netnih.govcore.ac.uk. A primary target of these reactive metabolites is the cellular thiol pool, with glutathione (GSH) being a critical component. Glutathione serves as a major endogenous antioxidant, protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and maintaining cellular redox balance mdpi.com.

Studies on related N-hydroxyarylamines and other hemolytic agents suggest that these compounds can lead to the depletion of cellular glutathione levels srce.hrresearchgate.netnih.govplos.org. This depletion occurs through various mechanisms, including direct reaction with GSH or indirectly via increased oxidative stress, which consumes GSH in detoxification pathways researchgate.netmdpi.comijmb.in. For instance, oxidative agents can lead to the formation of glutathione disulfide (GSSG) and glutathione-protein mixed disulfides, effectively reducing the available reduced glutathione pool plos.org. When cellular GSH levels are significantly reduced, the cell's capacity to neutralize ROS is compromised, making it more susceptible to oxidative damage researchgate.netnih.gov. This enhanced susceptibility can potentiate the toxic effects of the compound, including its hemolytic activity researchgate.net. While specific quantitative data on this compound's direct impact on cellular thiols and glutathione depletion are limited in the reviewed literature, the established mechanisms for similar N-hydroxyarylamines indicate that GSH depletion is a probable contributing factor to its toxicity srce.hrresearchgate.netcore.ac.uk.

Interactions with Hemoglobin and Erythrocytic Components

This compound exerts significant effects on red blood cells (erythrocytes), primarily through its interaction with hemoglobin and cellular components, leading to a cascade of oxidative damage.

Mechanism of Methemoglobin Formation in Red Blood Cells (in vitro/animal models)

A critical mechanism by which this compound induces toxicity is through the formation of methemoglobin within red blood cells nih.gov. N-hydroxyarylamines, such as PNOH, are known to react directly with oxyhemoglobin (oxyHb) srce.hrnih.gov. This interaction involves the oxidation of the ferrous iron (Fe²⁺) in the heme group of hemoglobin to ferric iron (Fe³⁺), converting functional oxyHb into methemoglobin (MetHb) srce.hrmdpi.comnih.gov. Methemoglobin is incapable of binding and transporting oxygen, thereby impairing the oxygen-carrying capacity of the blood nih.gov.

The process of methemoglobin formation by PNOH is often accompanied by the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide srce.hrmdpi.comnih.gov. These ROS can further propagate oxidative damage within the erythrocyte. Studies in animal models, specifically rats, have demonstrated that this compound administration leads to dose-dependent methemoglobinemia, and in vitro studies confirm its ability to elevate MetHb levels in erythrocyte suspensions nih.gov. This direct action on hemoglobin highlights PNOH as a potent methemoglobin-forming agent.

Erythrocyte Membrane Protein Oxidation and Structural Perturbations

Beyond its interaction with hemoglobin, this compound contributes to erythrocyte damage through oxidative modification of membrane components, particularly proteins srce.hrresearchgate.netijmb.innih.gov. The ROS generated during PNOH-induced methemoglobin formation, or through direct reactions of the metabolite, can attack erythrocyte membrane proteins srce.hrmdpi.comnih.gov. This oxidative stress can lead to alterations in the structure and function of critical membrane proteins, including spectrin, ankyrin, band 3 protein, and band 4.2 protein srce.hrnih.gov.

These modifications can manifest as adduct formation between reactive metabolites or their byproducts and protein thiols or other susceptible amino acid residues srce.hrmdpi.com. Such alterations to the membrane's protein network, the cytoskeleton, compromise the erythrocyte's structural integrity and deformability srce.hrnih.gov. The resulting structural perturbations can lead to changes in cell shape, increased fragility, and ultimately, premature recognition and removal of these damaged cells from circulation srce.hrresearchgate.net.

Hemolysis Mechanisms Induced by this compound (in vitro/animal models)

The cumulative oxidative damage induced by this compound, including methemoglobin formation and membrane protein oxidation, culminates in erythrocyte lysis, a process known as hemolysis srce.hrnih.govcore.ac.ukoup.com. This compound is recognized as a direct-acting hemolytic agent nih.gov. The mechanisms driving hemolysis are multifaceted, stemming from the severe oxidative stress imposed on the red blood cell.

The generation of ROS during methemoglobin formation can lead to lipid peroxidation of the erythrocyte membrane and oxidation of membrane proteins and hemoglobin srce.hrresearchgate.netcore.ac.ukmdpi.com. Oxidation of hemoglobin sulfhydryl groups can generate free radicals that further attack cellular components srce.hr. These combined insults compromise the integrity of the cell membrane, leading to increased permeability and eventual rupture. Studies in animal models have confirmed the hemolytic activity of PNOH, with in vitro/in vivo assays in rats indicating an EC₅₀ value of approximately 900 µM for PNOH-induced erythrocyte survival reduction nih.govpsu.edu. This indicates that PNOH directly damages erythrocytes, leading to their destruction and contributing to hemolytic anemia.

Compound List:

this compound (PNOH)

Phenacetin (PNT)

p-Phenetidine (B124905)

Glutathione (GSH)

Hemoglobin (Hb)

Oxyhemoglobin (OxyHb)

Methemoglobin (MetHb)

Spectrin

Ankyrin

Band 3 protein

Band 4.2 protein

Analytical Methodologies for Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for isolating N-Hydroxyphenetidine and its metabolites from complex biological matrices and for quantifying their concentrations.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites due to its versatility in separating a wide range of compounds based on their polarity and chemical properties. Studies have utilized HPLC for the analysis of this compound and related compounds, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), in metabolic studies psu.edu.

A typical HPLC method for such analyses involves a reversed-phase C18 column, which offers excellent separation capabilities for moderately polar compounds like this compound. Mobile phases commonly consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, often employing gradient elution to achieve optimal separation of analytes and their metabolites within a reasonable timeframe phcog.comejgm.co.ukgyanvihar.orgscielo.brinternationaloliveoil.orgoatext.com. Detection is frequently performed using a UV or Photodiode Array (PDA) detector, leveraging the chromophoric properties of the molecule, typically in the range of 254-320 nm depending on the specific analyte phcog.comejgm.co.ukscielo.brinternationaloliveoil.orgoatext.com.

Research has demonstrated the application of HPLC in analyzing metabolic profiles, where specific chromatographic conditions, such as the use of a Hamilton PRP-1 polyvinylsryrene column with an acetonitrile/water gradient, were employed for studying the metabolism of N-OH-P and N-OH-AAF psu.edu. While specific limits of quantification (LOQ) and detection (LOD) for this compound are not universally reported across all studies, general LOQ values for similar analytes in HPLC analyses can range from 0.01 mg/L to 1 mg/kg phcog.comejgm.co.uk.

Table 1: Representative HPLC Parameters for this compound and Related Analytes

ParameterDescription/ValueReference
Column Hamilton PRP-1 polyvinylsryrene; Phenomenex ODS C18; Kromosil C18 psu.eduphcog.comscielo.br
Mobile Phase Acetonitrile/H₂O gradient; Acetonitrile/Methanol/Water mix psu.eduejgm.co.ukgyanvihar.orgscielo.broatext.com
Flow Rate 1.0-1.2 mL/min ejgm.co.ukscielo.broatext.com
Detection UV/PDA Detector phcog.comejgm.co.ukscielo.brinternationaloliveoil.orgoatext.com
Detection λ (nm) 254, 280, 315, 320 phcog.comejgm.co.ukscielo.brinternationaloliveoil.orgoatext.com
Retention Time Varies based on conditions; specific data for N-OH-P not consistently detailed psu.eduphcog.comejgm.co.ukscielo.br
LOQ/LOD (Typical) 0.01-1 mg/L or kg (for related analytes) phcog.comejgm.co.uk

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is another powerful separation technique, often coupled with Mass Spectrometry (GC-MS), that can be employed for the analysis of compounds like this compound. However, due to the polar nature and relatively low volatility of this compound, derivatization is typically required to enhance its volatility and thermal stability for GC analysis. Common derivatization strategies involve converting polar functional groups, such as hydroxyl and amine groups, into less polar and more volatile derivatives, often using silylating reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) tcichemicals.comsigmaaldrich.comnih.gov.

While direct GC methods for this compound are not extensively detailed in the provided literature, GC-MS is a standard technique for the analysis of various organic compounds, including impurities and metabolites, in complex matrices nih.govrestek.comthermofisher.comchromatographyonline.com. The characterization of fragmentation patterns of derivatized hydroxy acids using Electron Impact (EI) mass spectrometry in GC-MS is a well-established practice that aids in structural elucidation nih.gov.

Table 2: General GC Parameters and Derivatization Considerations

ParameterDescription/ValueReference
Column Type Various capillary columns (e.g., C18, polar phases) tcichemicals.comchromatographyonline.com
Injector Type Split/Splitless, PTV (Programmable Temperature Vaporizing) thermofisher.comchromatographyonline.com
Detector Mass Spectrometer (MS), GC-MS/MS restek.comthermofisher.comchromatographyonline.com
Derivatization Silylation (e.g., TMS, TBDMS) for polar groups tcichemicals.comsigmaaldrich.comnih.gov
Ionization Mode Electron Impact (EI), Chemical Ionization (CI) nih.govchromatographyonline.com

Mass Spectrometry for Identification and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS, GC-MS) or used in high-resolution modes (HRMS), is indispensable for identifying and determining the structure of this compound and its metabolites.

LC-MS/MS Approaches for Metabolite Profiling

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for metabolite profiling and identification in biological samples uct.ac.zamdpi.comevotec.comnih.govlcms.cz. This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of MS/MS. LC-MS/MS allows for the simultaneous quantification and structural confirmation of metabolites by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) mdpi.comnih.gov.

Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are frequently used for such analyses, enabling techniques like Independent Data Acquisition (IDA) and Predictive MRM-IDA-EPI for efficient metabolite screening and characterization mdpi.com. The ability to acquire both qualitative and quantitative data in a single run makes LC-MS/MS highly efficient for drug metabolism studies. While specific MS/MS fragmentation patterns for this compound are not detailed in the provided search results, the general approach involves comparing experimental fragmentation patterns with spectral libraries or known standards nih.gov.

Table 3: Representative LC-MS/MS Parameters for Metabolite Analysis

ParameterDescription/ValueReference
Ionization Mode Electrospray Ionization (ESI) - Positive/Negative mdpi.commdpi.com
Instrument Type QTRAP, Triple Quadrupole-Linear Ion Trap mdpi.com
Acquisition Modes MRM, IDA, pMRM-IDA-EPI mdpi.com
Precursor/Product Ions Specific to analyte; required for identification nih.govhmdb.ca
Collision Energy Variable, optimized per transition mdpi.comhmdb.ca
Application Metabolite profiling, quantification, identification uct.ac.zamdpi.comevotec.comnih.gov

High-Resolution Mass Spectrometry for Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (to several decimal places), enabling the determination of elemental compositions and the unambiguous identification of compounds evotec.combioanalysis-zone.comquality-assistance.comthermofisher.com. This capability is vital for confirming the identity of this compound and its metabolites, especially when dealing with complex mixtures or novel structures. Instruments such as Orbitrap and QTOF (Quadrupole Time-of-Flight) are commonly used HRMS platforms mdpi.comevotec.commdpi.comquality-assistance.com.

HRMS is particularly valuable for characterizing adducts, which are ions formed by the association of a precursor ion with other molecules or atoms (e.g., sodium, potassium, ammonium) ucdavis.eduacdlabs.com. Understanding adduct formation is crucial for accurate mass interpretation and structural elucidation, especially in electrospray ionization (ESI) ucdavis.eduacdlabs.com. While specific adducts for this compound are not detailed, HRMS can provide the precise mass needed to distinguish it from isobaric compounds and to confirm its molecular formula bioanalysis-zone.comthermofisher.com.

Table 4: Key Aspects of HRMS in Analytical Studies

ParameterDescription/ValueReference
Instrument Type Orbitrap, QTOF, TOF mdpi.comevotec.commdpi.comquality-assistance.com
Key Capability Accurate mass measurement, Elemental composition determination evotec.combioanalysis-zone.comquality-assistance.comthermofisher.com
Application Compound identification, Adduct characterization, Impurity profiling evotec.comquality-assistance.comthermofisher.comnih.gov
Ionization ESI, APCI, MALDI ucdavis.edu
Data Acquired Exact mass (m/z), Isotopic fine structure bioanalysis-zone.comthermofisher.com

Spectrophotometric Methods for Reactive Species Detection

Spectrophotometric methods are primarily employed for the detection and quantification of reactive species, such as Reactive Oxygen Species (ROS), which can be generated as byproducts of metabolic processes involving compounds like this compound psu.edutandfonline.com. While this compound itself is not directly assayed by spectrophotometry in the provided literature, its role as a precursor to reactive metabolites links it to these detection techniques.

These methods typically rely on the reaction of reactive species with specific probes or reagents, leading to a measurable change in absorbance or fluorescence at a particular wavelength rsc.orgnih.govjacvam.go.jpbmglabtech.commdpi.comthermofisher.com. For instance, the 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay quantifies carbonyl groups formed during oxidation, often with a shift in maximum absorbance from 370 nm to 450 nm after NaOH addition nih.gov. Other methods use fluorescent probes like H₂DCFDA, which fluoresces upon oxidation by ROS bmglabtech.comthermofisher.com. Spectrophotometry offers advantages such as sensitivity, speed, and cost-effectiveness for such assays rsc.orgmdpi.com.

Table 5: Spectrophotometric Methods for Reactive Species Detection

Assay PrincipleDetection Wavelength (λmax)Reactive Species DetectedReference
DNPH reaction with carbonyl groups450 nm (modified)Carbonyls (oxidation products) nih.gov
RNO bleaching440 nmSinglet Oxygen (SO) jacvam.go.jp
Fluorescent probes (e.g., H₂DCFDA)Varies (e.g., green fluorescence)General ROS bmglabtech.comthermofisher.com
Colorimetric change via redox reactionsVaries (e.g., 510 nm)Specific analytes/enzymes researchgate.netbrieflands.com

Compound List

this compound (N-OH-P)

Phenacetin (B1679774)

N-hydroxy-2-acetylaminofluorene (N-OH-AAF)

Acetonitrile

Methanol

Water

Caffeine

Gallic acid

Rutin

Quercetin

Axitinib

Crizotinibe

Hydroquinone

Sphingolipids (SL)

2,4-dinitrophenylhydrazine (DNPH)

Singlet Oxygen (SO)

Reactive Oxygen Species (ROS)

Hydrogen Peroxide (H₂O₂)

Superoxide (B77818) anion (O₂·⁻)

Nitric Oxide (NO)

Peroxynitrite (ONOO⁻)

Hydroxyl radical (OH·)

Lucigenin

Dihydroethidium (Hydroethidine)

MitoSOX Red

Syringic acid

Naphthenic Acids (NAs)

3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Dopamine

Tin(II)

3,3′,5,5′-Tetramethylbenzidine dihydrochloride (B599025) (TMB)

N-Bromosuccinimide (NBS)

Luminol

N-acetylcysteine (NAC)

tert-Butyl hydroperoxide (TBHP)

4-Hydroxy-2-nonenal (HNE)

Amine-Reactive OxyBURST Green H2DCFDA succinimidyl ester

MitoSOX Red mitochondrial superoxide indicator

2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA)

Hydroxyphenyllactic acid

Desidustat

Computational and Theoretical Studies

Quantum Chemical Calculations of N-Hydroxyphenetidine Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of molecules. For this compound and its related metabolic pathways, these calculations provide quantitative data on reaction energetics and electrophilicity.

Studies on the metabolism of phenacetin (B1679774) have employed DFT to investigate various activation pathways, including N-hydroxylation, which leads to the formation of this compound. These calculations provide crucial energetic parameters that help delineate the favorability and activation barriers of these transformations. For instance, research comparing the metabolic activation of phenacetin has quantified the Gibbs free energy (ΔG) and activation energy (Ea) for key pathways. N-hydroxylation, a pathway leading to reactive metabolites, has been characterized with specific energetic values.

Table 1: Energetics of Phenacetin Metabolic Activation Pathways

PathwayGibbs Free Energy (ΔG, kcal/mol)Activation Energy (Ea, kcal/mol)
O-dealkylation-77.3437.55
N-hydroxylation-20.1342.38
N-deacetylation-3.5155.63

Source: Snippet researchgate.net

These data indicate that while O-dealkylation is energetically more favorable, N-hydroxylation is a significant metabolic route. The activation barrier for N-hydroxylation (42.38 kcal/mol) suggests a substantial energy requirement for this step, but it leads to the generation of reactive intermediates. The formation of this compound is understood as a precursor to more reactive species, which can undergo further transformations, potentially leading to covalent adducts with biomolecules.

DFT-based descriptors are employed to quantify the electrophilic and nucleophilic character of molecules, providing insights into their propensity to react with biological targets. For phenacetin metabolites, the electrophilicity of reactive intermediates formed via N-hydroxylation has been a focus. Specifically, O-ethyl-N-acetyl-p-benzoquinone imine (O–Et-NAPQI), a reactive metabolite derived from N-hydroxylation pathways, has been identified as highly electrophilic.

Table 2: Electrophilicity of Phenacetin Metabolites

MetaboliteGlobal Electrophilicity (χ, eV)
O–Et-NAPQI19.43
NAPQI (for comparison)4.23

Source: Snippet researchgate.net

The significantly higher global electrophilicity of O–Et-NAPQI (19.43 eV) compared to NAPQI (4.23 eV) underscores its potent electrophilic nature. This high electrophilicity is directly correlated with its ability to readily bind with nucleophilic sites in macromolecules like DNA and proteins, thus contributing to its toxicity. Theoretical studies also explore other reactivity descriptors, such as Fukui functions and dual descriptors, to pinpoint specific atomic sites prone to electrophilic or nucleophilic attack, further refining the understanding of chemical reactivity.

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between small molecules (ligands) and biological macromolecules, such as enzymes. These methods are crucial for understanding how this compound or its metabolites might interact with metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

Cytochrome P450 enzymes are central to drug metabolism, catalyzing a wide range of oxidative reactions. Specific CYP isoforms, such as CYP1A2 and CYP2E1, have been implicated in the metabolism of phenacetin and the formation of this compound niph.go.jplongdom.orgmdpi.com. Molecular docking studies can predict the binding affinity of potential substrates or inhibitors to these enzymes by simulating the ligand's orientation and interaction within the enzyme's active site. While direct docking studies specifically detailing this compound's binding to CYPs were not explicitly found in the provided snippets, the methodology is well-established for related compounds. For example, docking studies on other xenobiotics interacting with CYP enzymes like CYP3A4 provide insights into how such interactions are modeled and evaluated, often yielding docking scores that correlate with binding affinity jabonline.indovepress.com. These scores are derived from scoring functions that estimate the binding energy.

Table 3: Example Docking Scores for CYP3A4 Mutations

MutationDocking Score
H65R121.907
D154E121.658
K422N134.605
Wild Type87.126

Source: Snippet jabonline.in (Note: These are example values for CYP3A4 mutations and not directly related to this compound binding, but illustrate the methodology.)

Beyond predicting binding affinity, molecular docking and dynamics simulations provide detailed analyses of ligand-protein interactions. This includes identifying specific amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand dovepress.comunpad.ac.idflashcards.worldfrontiersin.org. Such analyses help to understand the molecular basis of enzyme selectivity and inhibition. For this compound, understanding its interaction with CYPs could reveal how it is formed or how it might be further metabolized or inactivated, providing a mechanistic basis for its observed toxicological effects. Molecular dynamics simulations can further explore the temporal stability of these interactions and conformational changes in the protein-ligand complex.

Structure-Activity Relationship (SAR) Investigations for Chemical Reactivity

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or chemical reactivity. In the context of this compound, SAR investigations focus on how its structural features influence its reactivity and potential for causing toxicity. Computational methods are integral to modern SAR studies. For instance, the high electrophilicity of O–Et-NAPQI, a metabolite derived from N-hydroxylation pathways, is a direct link between its structure (specifically, the presence of the quinone imine moiety) and its increased reactivity towards nucleophiles researchgate.net.

DFT calculations can provide descriptors that serve as the basis for SAR models, correlating electronic properties like electrophilicity or Fukui functions with observed reactivity or toxicity mdpi.comfrontiersin.orgchemrxiv.org. This compound itself is identified as a proximate mutagenic metabolite niph.go.jp, suggesting that its specific structural arrangement, particularly the N-hydroxy group, dictates its mutagenic potential. SAR studies, aided by computational predictions, can help identify critical structural motifs responsible for this reactivity and guide the design of less toxic analogues or the understanding of detoxification pathways.

Compound List

this compound

Phenacetin

O–Et-NAPQI (O-ethyl-N-acetyl-p-benzoquinone imine)

NAPQI (N-acetyl-p-benzoquinone imine)

Advanced Research Models and Methodologies

Application of Omics Technologies in Mechanistic Research

Proteomics for Identifying Covalently Bound Proteins

Proteomics, particularly chemoproteomics, is a critical discipline for identifying proteins that form covalent adducts with chemical compounds. This process is essential for understanding the mechanisms of action, potential toxicity, and drug-target interactions of various molecules. The identification of covalently bound proteins can reveal specific sites of modification, such as amino acid residues, and provide insights into the reactivity and binding characteristics of a compound.

Methodologies Employed: Advanced proteomic techniques leverage mass spectrometry (MS) for the detection and characterization of covalent protein-drug adducts. These methods include intact protein analysis (top-down MS) and bottom-up MS following proteolytic digestion, both of which can identify mass increases indicative of covalent modification mdpi.com. Activity-based protein profiling (ABPP) is another key strategy, utilizing probes that covalently label target proteins in a mechanism-based manner, thereby enabling their identification and functional characterization within complex biological samples nih.govnih.gov. Fragment-based covalent ligand discovery involves screening libraries of reactive fragments against proteomes to identify novel covalent interactions, often pinpointing specific amino acid residues involved in the bond formation nih.govnih.gov.

N-Hydroxyphenetidine Context: While this compound is recognized as a potentially reactive metabolite, specific research findings detailing its covalent binding to proteins through advanced proteomic studies were not identified in the provided search results. Consequently, direct data tables illustrating this compound's covalent protein adducts cannot be generated from the available information. However, the methodologies described represent the current state-of-the-art for investigating such interactions for compounds with known or suspected reactive functionalities.

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, also referred to as metabolic profiling, is the systematic study of small molecule metabolites within biological systems. This field provides a dynamic snapshot of cellular and physiological states, reflecting the complex responses of an organism to various stimuli, including exposure to xenobiotics nih.govnih.gov. Metabolomic analysis is crucial for understanding drug metabolism, identifying metabolic pathways, and discovering potential biomarkers for disease or toxicity.

Methodologies Employed: Key analytical platforms used in metabolomics include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are capable of detecting and quantifying a wide array of metabolites, offering comprehensive insights into metabolic flux and alterations nih.govnih.govelifesciences.org. LC-MS, in particular, is widely applied for its sensitivity and ability to identify and quantify diverse chemical species within biological matrices frontiersin.org.

This compound Context: this compound is identified in the literature as a metabolite of phenacetin (B1679774), a compound known for its association with hemolytic anemia and its direct oxidative effects oup.comoup.com. Despite this, specific research detailing the comprehensive metabolomic profiling of this compound itself, such as identifying its unique metabolic fate or downstream metabolic products through targeted or untargeted metabolomic studies, was not found in the provided search results. Therefore, specific data tables for this compound's metabolomic profile cannot be generated. Nevertheless, the principles of metabolomics highlight the potential for such investigations to reveal critical information about the compound's biological transformation.

Toxicogenomic Approaches in Animal Liver Tissue to Elucidate Mechanisms

Toxicogenomics integrates toxicological principles with genomic technologies to unravel the molecular mechanisms underlying chemical-induced toxicity. In the context of animal liver tissue, transcriptomic profiling, which involves analyzing gene expression patterns, serves as a primary tool. This approach helps identify alterations in gene activity in response to chemical exposure, thereby illuminating the pathways and mechanisms responsible for adverse effects nih.govaltex.orgnih.gov.

Research Findings on this compound: Studies investigating the toxicity of phenacetin (PNT), a precursor drug from which this compound is derived, have employed toxicogenomic strategies in animal models. This compound (PNOH) has been identified as a key metabolite of PNT, implicated in mediating phenacetin-induced hemolytic anemia and exhibiting direct oxidative effects on red blood cells oup.comoup.com. A toxicogenomic study specifically examined hepatic gene expression changes in rats following PNT administration. This research aimed to elucidate the liver's response to PNT-induced hematotoxicity, recognizing the liver's role in clearing damaged erythrocytes oup.comoup.com.

Data on Gene Expression Changes: In a relevant toxicogenomic study, rats exposed to phenacetin (PNT) exhibited significant alterations in their hepatic gene expression profiles. Specifically, the repeated oral administration of a high dose of PNT over four days led to substantial changes in gene activity. By applying a criterion of at least a 1.5-fold change in expression compared to control groups, researchers identified a total of 1035 probes as differentially expressed. Of these, 450 probes indicated an upregulation of gene expression, while 585 probes indicated a downregulation oup.comoup.com. These findings provide critical insights into the cellular and molecular responses occurring within the liver that are associated with the toxicity linked to PNT and its metabolite, this compound.

Gene Expression Changes in Rat Liver Tissue Following Phenacetin (PNT) Administration

Gene Expression Change CategoryNumber of Probes
Upregulated450
Downregulated585
Total Differentially Expressed 1035

Compound List:

this compound (PNOH)

Phenacetin (PNT)

Acetaminophen (APAP)

Phenylhydrazine (PHZ)

Future Directions in N Hydroxyphenetidine Research

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

The metabolism of N-Hydroxyphenetidine is an area ripe for further investigation, with the potential to uncover novel biotransformation pathways and previously unidentified metabolites. While current knowledge is partly extrapolated from related compounds such as phenacetin (B1679774) and p-phenetidine (B124905), dedicated research into this compound is poised to reveal unique metabolic routes. Future research will likely focus on several key areas:

Exploration of Alternative Conjugation Pathways: Beyond well-established phase II conjugation reactions like glucuronidation and sulfation, there is a need to investigate less common conjugation pathways. This includes exploring the potential for conjugation with amino acids, fatty acids, or other endogenous molecules. The identification of such novel conjugates would provide a more complete picture of this compound's disposition and clearance.

Identification of Novel Oxidative Metabolites: The initial N-hydroxylation of phenetidine to form this compound is a critical activation step. However, further oxidation of this compound itself could lead to the formation of novel reactive intermediates. Advanced analytical techniques could be employed to identify transient, highly reactive species that may have been missed in previous studies. For instance, the formation of nitroxide radicals or further hydroxylated species on the aromatic ring are plausible but underexplored possibilities.

Characterization of Dimeric and Polymeric Metabolites: The oxidation of p-phenetidine has been shown to produce dimeric products such as 4,4'-diethoxyazobenzene. It is conceivable that this compound could undergo similar dimerization or even polymerization reactions, either enzymatically or through spontaneous chemical reactions of its reactive metabolites. The structural elucidation of these higher molecular weight species would be a significant advancement in understanding its metabolic fate.

Investigation of Gut Microbiome-Mediated Metabolism: The role of the gut microbiome in drug metabolism is increasingly recognized. Future studies should explore the potential for intestinal bacteria to metabolize this compound, potentially leading to the formation of unique metabolites that are not produced by hepatic enzymes. This could involve reductive, hydrolytic, or other enzymatic transformations unique to the gut microbial environment.

A deeper understanding of these undiscovered metabolic pathways is crucial for a comprehensive assessment of this compound's biological activity and potential for bioactivation.

Advanced Spectroscopic and Imaging Techniques for In Situ Detection of Reactive Species

The direct detection and characterization of short-lived, reactive metabolites of this compound in situ represents a significant analytical challenge. Future research will increasingly rely on sophisticated spectroscopic and imaging techniques to overcome the limitations of conventional methods. These advanced approaches will enable the real-time visualization and quantification of reactive species within biological systems, providing unprecedented insights into their formation, localization, and cellular interactions.

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites. Future applications will likely involve the use of high-resolution mass spectrometry for more accurate mass determination and structural elucidation of novel metabolites. Furthermore, techniques such as isotope-labeled trapping agents can help in the unambiguous identification of reactive metabolite-adducts. researchgate.net On-line electrochemical or enzymatic reactors coupled with LC-MS can also be used to simulate metabolic activation and directly detect reactive intermediates. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR spectroscopy provides invaluable structural information. Advanced NMR techniques, including the use of cryoprobes and higher field magnets, can enhance sensitivity and enable the detection of low-abundance metabolites. Isotope labeling (e.g., with ¹³C or ¹⁵N) of this compound can further aid in tracking its metabolic fate and identifying novel products.

In Situ Imaging Modalities:

Fluorescence Microscopy: The development of specific fluorescent probes that react with the reactive metabolites of this compound could enable the visualization of their formation and distribution within cells and tissues. nih.gov

Photoacoustic Imaging: This emerging technique can provide high-resolution images of tissues and can be adapted to detect specific molecules, including reactive species, by using targeted contrast agents. nih.gov

Magnetic Resonance Imaging (MRI): Functional MRI techniques could potentially be developed to non-invasively monitor changes in the cellular microenvironment resulting from the formation of reactive metabolites. rsc.org

These advanced analytical methods will be instrumental in moving beyond static measurements of stable metabolites to a dynamic understanding of reactive species generation and their immediate biological consequences.

Development of Predictive Models for Reactive Metabolite Formation and Interaction

The ability to predict the formation of reactive metabolites from this compound and their subsequent interactions with cellular macromolecules is a key goal for proactive risk assessment. Future research will focus on the development and refinement of computational models that can accurately forecast these events, thereby guiding safer drug design and reducing the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Models: By analyzing the physicochemical properties of this compound and related compounds, QSAR models can be developed to predict their propensity for metabolic activation. These models use molecular descriptors to establish a mathematical relationship between chemical structure and the likelihood of forming reactive metabolites.

Machine Learning and Deep Learning Approaches: The application of machine learning and deep neural networks is revolutionizing toxicology. mdpi.com These models can be trained on large datasets of known drugs and their metabolites to recognize patterns that are predictive of reactive metabolite formation. wustl.edunih.gov For this compound, such models could predict its bioactivation potential with a high degree of accuracy. wustl.edu

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. By incorporating data on the enzymatic kinetics of this compound metabolism, these models can predict the concentration of reactive metabolites in different tissues over time. epa.gov This allows for a more dynamic and systems-level understanding of potential toxicity.

Molecular Docking and Quantum Mechanical Simulations: These computational techniques can provide detailed insights into the interaction of this compound and its metabolites with the active sites of metabolizing enzymes, such as cytochrome P450s. By understanding these interactions at an atomic level, it is possible to predict which metabolic pathways are likely to be favored and whether they will lead to the formation of reactive species.

The integration of these predictive models will provide a powerful in silico toolkit for assessing the risks associated with this compound and for designing new molecules with improved safety profiles.

Exploration of this compound's Reactivity in Novel Chemical Reactions and Synthesis

Beyond its metabolic implications, the chemical reactivity of this compound itself presents opportunities for the development of novel chemical reactions and synthetic methodologies. The hydroxylamine (B1172632) functionality is a versatile reactive group that can participate in a variety of transformations, making this compound a potentially valuable building block in organic synthesis.

Development of Novel Coupling Reactions: The nitrogen and oxygen atoms of the hydroxylamine group can act as nucleophiles or participate in redox processes. Future research could explore the use of this compound in novel transition metal-catalyzed coupling reactions to form new carbon-nitrogen or carbon-oxygen bonds. This could lead to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds: The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. For example, it could undergo condensation reactions with carbonyl compounds to form nitrogen- and oxygen-containing rings, which are common scaffolds in many biologically active molecules.

Exploration as a Reagent in Organic Synthesis: this compound or its derivatives could be explored as novel reagents for specific chemical transformations. For instance, its redox properties might be harnessed for use in controlled oxidation or reduction reactions.

Polymer Chemistry: The potential for this compound to undergo polymerization, as suggested by the formation of dimeric metabolites, could be explored for the synthesis of novel polymers. These materials could possess interesting electronic or biological properties due to the incorporation of the N-hydroxy-p-phenetidine moiety.

A systematic investigation into the synthetic utility of this compound could unlock new avenues for the creation of valuable chemical entities and materials.

Q & A

Q. What are the best practices for synthesizing and characterizing N-Hydroxyphenetidine to ensure reproducibility?

  • Methodological Answer : Synthesis should follow documented protocols with explicit details on reaction conditions (e.g., temperature, solvent ratios, catalysts). Purification steps (e.g., recrystallization, chromatography) must be validated using techniques like HPLC or GC-MS to confirm purity (>95%). Characterization should include 1^1H/13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS). For new derivatives, elemental analysis is critical. Experimental sections must avoid redundancy with figures/tables unless pivotal to discussion .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., elevated temperature, humidity) with HPLC monitoring to track degradation products. Buffer solutions mimicking physiological pH (e.g., 1.2–7.4) should be employed. Include control samples and triplicate runs to assess variability. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Q. What analytical techniques are essential for confirming this compound’s identity and purity in preclinical studies?

  • Methodological Answer : Combine spectroscopic (NMR, UV-Vis) and chromatographic (HPLC-DAD, LC-MS) methods. Quantify impurities via peak integration against reference standards. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Purity thresholds should align with ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be systematically resolved?

  • Methodological Answer : Conduct cross-laboratory validation using standardized assays (e.g., radioligand binding, surface plasmon resonance). Compare results under identical conditions (pH, temperature, buffer composition). Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability. Meta-analyses of primary literature should account for methodological differences (e.g., cell lines, assay protocols) .

Q. What computational strategies are effective for predicting this compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like molecular docking (e.g., AutoDock Vina) to predict cytochrome P450 interactions. Combine quantum mechanics/molecular mechanics (QM/MM) simulations with ADMET predictors (e.g., SwissADME). Validate predictions via in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. How should researchers design comparative studies to evaluate this compound’s efficacy against structurally analogous compounds?

  • Methodological Answer : Employ a structure-activity relationship (SAR) framework with systematic variation of functional groups. Use dose-response assays (e.g., IC50_{50}/EC50_{50} determination) and statistical rigor (e.g., ANOVA with post-hoc tests). Include positive/negative controls and blinded data analysis to minimize bias .

Q. What methodologies are recommended for resolving discrepancies in this compound’s pharmacokinetic profiles across species?

  • Methodological Answer : Perform allometric scaling to extrapolate data from rodents to humans, adjusting for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo data (e.g., plasma concentration-time curves). Cross-validate with microdosing studies in human volunteers .

Data Analysis and Reporting

Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?

  • Methodological Answer : Use bioinformatics pipelines (e.g., KNIME, Python Pandas) for data cleaning and normalization. Apply cluster analysis (e.g., hierarchical clustering, PCA) to identify structural trends. Raw data should be archived in appendices or repositories like Zenodo, with processed data in the main text .

Q. What frameworks are effective for critically evaluating the quality of existing literature on this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to assess study design. Use tools like AMSTAR-2 for systematic reviews. Highlight gaps in mechanistic studies or long-term toxicity data .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
    Follow OSHA guidelines for PPE (gloves, lab coats, goggles) and fume hood use. Monitor airborne particulate levels with real-time sensors. Dispose of waste via EPA-approved protocols. Include safety data (e.g., LD50_{50}, NFPA ratings) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.